

NVP-AEW541 Response Based on PTEN/PI3K Pathway Status

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Compound Focus: Nvp-aew541

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Cancer Type / Model	Experimental Treatment	Key Findings on NVP-AEW541 Response	Reference
High-Grade Glioma Cultures [1]	Monotherapy (NVP-AEW541)	Significantly reduced growth inhibition in cultures with PIK3CA mutations or ligand-independent Akt phosphorylation .	[1]
High-Grade Glioma Cultures [1]	Combination with PI3K inhibitor (LY294002) or mTOR inhibitor (rapamycin)	Restored NVP-AEW541 effects in cells with dysregulated PI3K/PTEN/Akt pathway not responding to mono-treatment.	[1]
Human Prostate Cancer Cells [2]	Combination with Ionizing Radiation	Enhanced radiosensitivity in PTEN wild-type cells (DU145, 22Rv1) but not in PTEN-deficient cells (PC3).	[2]
Human Prostate Cancer Cells [2]	Transfection with Akt constructs	Confirmed that PTEN status and consequent Akt activation are critical determinants of radiosensitization by NVP-AEW541.	[2]

Experimental Protocols for Key Findings

The core findings in the table are supported by the following experimental methodologies.

1. Drug-Induced Growth Inhibition in Glioma Cultures [1]

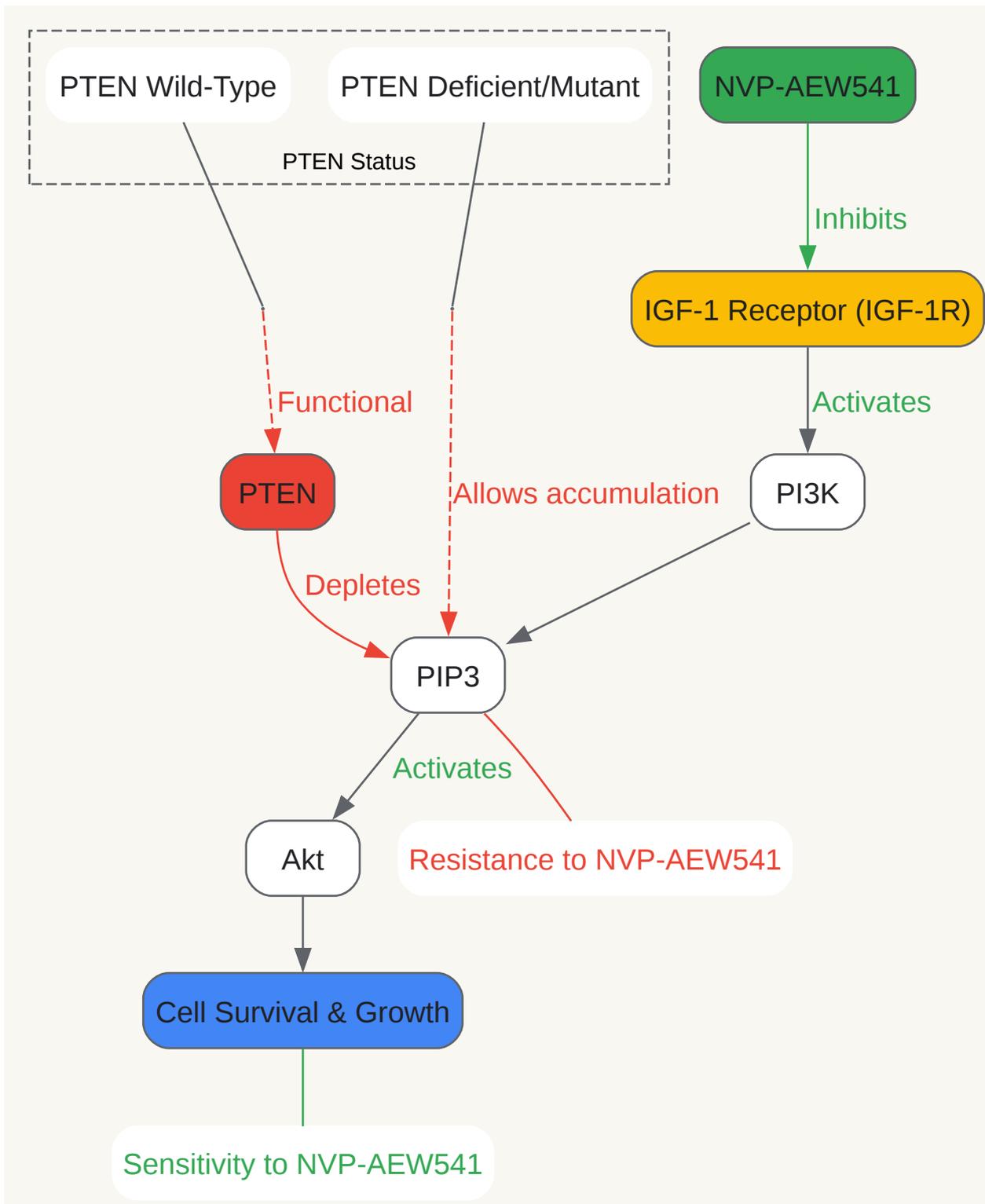
- **Cell Culture:** A panel of eight high-grade glioma cultures was used.
- **Treatment:** Cells were treated with **1 μ M NVP-AEW541** for four days.
- **Growth Measurement:** Cell growth was quantified using a crystal violet staining assay, where fixed cells are stained, dissolved in SDS, and absorbance is measured. Growth inhibition was calculated as the percent reduction in cell amount increase compared to untreated controls.
- **Pathway Status Analysis:** Mutations in **PIK3CA** were identified through PCR and DNA sequencing. **Ligand-independent Akt phosphorylation** was assessed by analyzing Akt phosphorylation states via Western blotting.

2. Radiosensitization in Prostate Cancer Cells [2]

- **Cell Lines:** Three human prostate cancer cell lines were used: **PTEN-deficient PC3** and **PTEN wild-type DU145 and 22Rv1**.
- **IGF-1R Inhibition and Irradiation:** Cells were treated with **NVP-AEW541** and exposed to ionizing radiation.
- **Assessment of Radiosensitization:** The effect was determined by measuring:
 - **Clonogenic survival:** The ability of a single cell to grow into a colony post-radiation.
 - **Residual DNA double-strand breaks:** A key indicator of ineffective DNA repair, measured by immunofluorescence for γ H2AX foci.
 - **Akt phosphorylation:** Analyzed by Western blot to monitor pathway activity.
- **Genetic Confirmation:** The role of PTEN/Akt status was confirmed by transfecting cells with constitutively active or kinase-dead Akt constructs.

Signaling Pathways and Experimental Workflow

The relationship between PTEN status and **NVP-AEW541** efficacy can be understood through the IGF-1R signaling pathway. The following diagram illustrates the logical framework behind the experimental findings.



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This research indicates that **patient stratification based on PTEN and PI3K pathway status is critical** for the successful clinical development of IGF-1R inhibitors like **NVP-AEW541** [1] [2]. For resistant tumors

with pathway dysregulation, combination therapy targeting both IGF-1R and downstream nodes like PI3K or mTOR presents a promising strategy [1].

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References

1. PI3K/PTEN/Akt pathway status affects the sensitivity of high ... [pmc.ncbi.nlm.nih.gov]

2. Insulin-like growth factor-type 1 receptor inhibitor NVP ... [pubmed.ncbi.nlm.nih.gov]

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